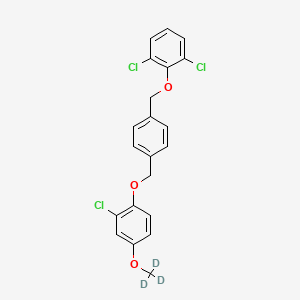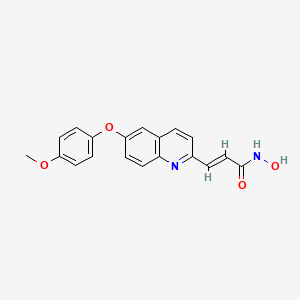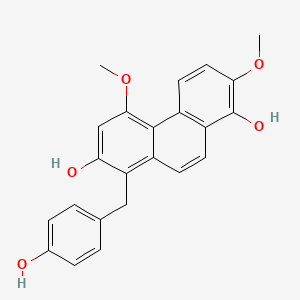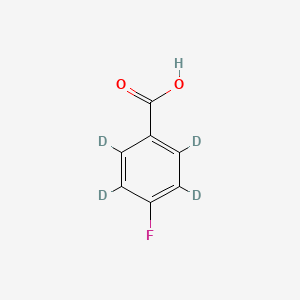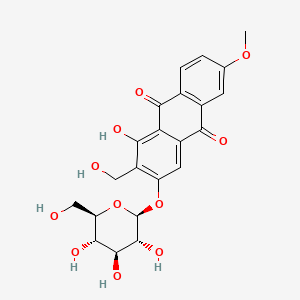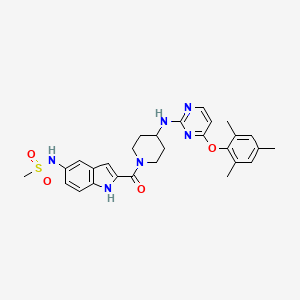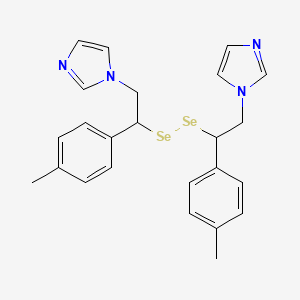
Antifungal agent 43
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antifungal agent 43 is a novel compound developed to combat fungal infections. It belongs to a class of antifungal agents that target specific pathways in fungal cells, making it effective against a wide range of fungal pathogens. This compound has shown promise in both clinical and industrial applications due to its unique properties and mechanisms of action.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 43 involves multiple steps, starting with the preparation of key intermediates. The initial step typically involves the formation of a core structure through a series of condensation and cyclization reactions. Common reagents used in these steps include organic solvents like chloroform and methanol, as well as catalysts such as phosphatidylcholine and cholesterol .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
Antifungal agent 43 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure to enhance its antifungal properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal results .
Major Products
The major products formed from these reactions are derivatives of this compound with enhanced efficacy and stability. These derivatives are often tested for their antifungal activity to identify the most potent forms of the compound.
Aplicaciones Científicas De Investigación
Antifungal agent 43 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the mechanisms of antifungal agents and develop new derivatives with improved properties.
Biology: Employed in research to understand fungal cell biology and the pathways targeted by antifungal agents.
Mecanismo De Acción
Antifungal agent 43 exerts its effects by targeting specific molecular pathways in fungal cells. It binds to ergosterol in the fungal cell membrane, disrupting cell permeability and leading to cell death. This mechanism is similar to that of other polyene antifungal agents but with enhanced specificity and reduced toxicity .
Comparación Con Compuestos Similares
Similar Compounds
Amphotericin B: A polyene antifungal agent that also targets ergosterol but has higher toxicity.
Itraconazole: A triazole antifungal that inhibits ergosterol synthesis but has a different mechanism of action.
Posaconazole: Another triazole antifungal with a broader spectrum of activity compared to Itraconazole
Uniqueness
Antifungal agent 43 stands out due to its unique structure and enhanced specificity for fungal cells. It has shown lower toxicity compared to Amphotericin B and a broader spectrum of activity compared to Itraconazole. These properties make it a promising candidate for further development and clinical use .
Propiedades
Fórmula molecular |
C24H26N4Se2 |
|---|---|
Peso molecular |
528.4 g/mol |
Nombre IUPAC |
1-[2-[[2-imidazol-1-yl-1-(4-methylphenyl)ethyl]diselanyl]-2-(4-methylphenyl)ethyl]imidazole |
InChI |
InChI=1S/C24H26N4Se2/c1-19-3-7-21(8-4-19)23(15-27-13-11-25-17-27)29-30-24(16-28-14-12-26-18-28)22-9-5-20(2)6-10-22/h3-14,17-18,23-24H,15-16H2,1-2H3 |
Clave InChI |
RWVYKGJWKKMOJP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(CN2C=CN=C2)[Se][Se]C(CN3C=CN=C3)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


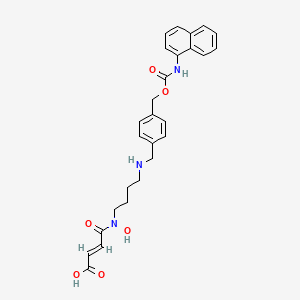




![methyl (1S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B12396338.png)
